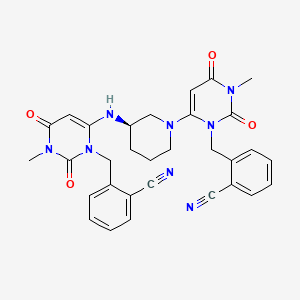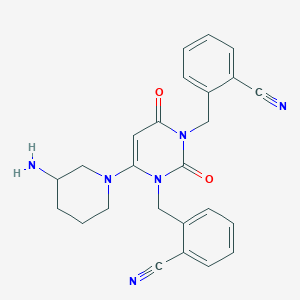
Emtricitabine Related Impurity 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
An impurity of Emtricitabine. Emtricitabine is a nucleoside reverse transcriptase inhibitor for the treatment of HIV infection in adults and children.
Aplicaciones Científicas De Investigación
Characterization and Quantification
- Impurity Profiling : Impurity profiling of Emtricitabine (FTC) using liquid chromatography-mass spectrometry (LC-MS) has enabled the characterization of several impurities, including Emtricitabine Related Impurity 1, which were previously uncharacterized (Pendela et al., 2010).
- Simultaneous Quantification : Development of a reversed phase high-performance liquid chromatography (RP-HPLC) method for simultaneous quantification of emtricitabine and tenofovir related impurities, including Emtricitabine Related Impurity 1, in pharmaceutical dosage forms (Patel et al., 2021).
Stability and Degradation Analysis
- Stability-Indicating Method : A stability-indicating high-performance liquid chromatographic (HPLC) method has been developed for the assay and determination of emtricitabine and related impurities, indicating its susceptibility to degradation under certain conditions (Seshachalam et al., 2007).
- Degradation Substance Determination : New HPLC methods have been established for stability-indicating assays and quantification of emtricitabine and its related substances, showing significant degradation under various stress conditions (Hamarapurkar & Parate, 2013).
Detection and Analysis of Genotoxic Impurities
- Detection of Genotoxic Impurities : A sensitive LC/MS/MS method was developed for the determination of Alkyl methanesulfonate impurities in Emtricitabine, highlighting the importance of detecting potential genotoxic impurities (PGIs) in pharmaceutical ingredients (Kakadiya et al., 2011).
Pharmacokinetic Studies
- Population Pharmacokinetics : Studies on the population pharmacokinetics of emtricitabine in HIV-1-infected adult patients, including the influence of renal function on its disposition, are crucial for understanding the dynamics of the drug and its impurities in the human body (Valade et al., 2014).
Comprehensive Analysis of Emtricitabine
- Efficacy and Safety Studies : Research comparing the efficacy and safety of emtricitabine with other drugs, such as tenofovir disoproxil fumarate, provides a broader context for understanding the therapeutic role and potential implications of its impurities (Gallant et al., 2016).
Propiedades
Número CAS |
3790-05-0 |
|---|---|
Nombre del producto |
Emtricitabine Related Impurity 1 |
Fórmula molecular |
C8H9FN2O4S |
Peso molecular |
248.23 |
Apariencia |
White Solid |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-, rel- 2,4(1H,3H)-Pyrimidinedione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



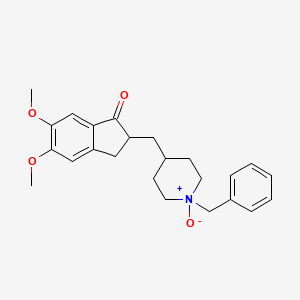

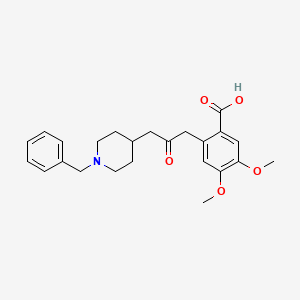
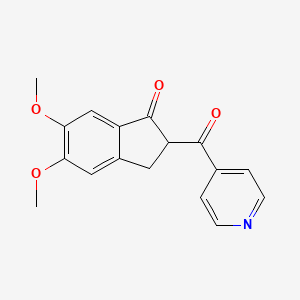

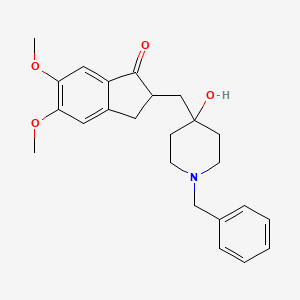
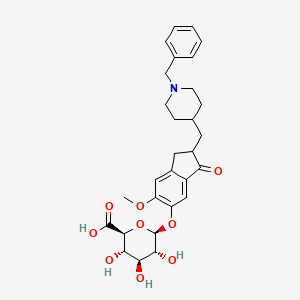
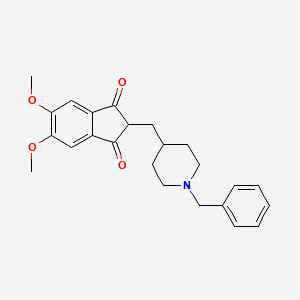
![2-[(3-Methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B600827.png)
